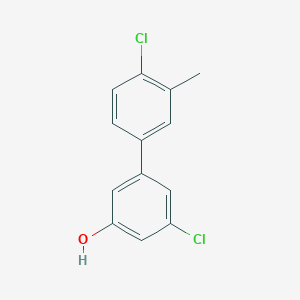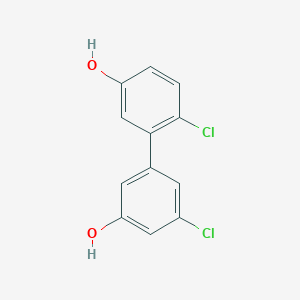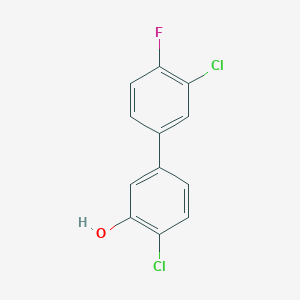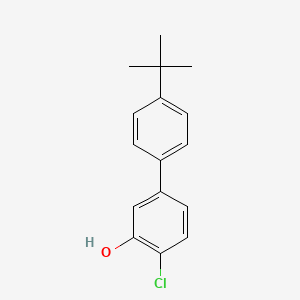![molecular formula C14H9ClOS B6381491 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% CAS No. 1262003-07-5](/img/structure/B6381491.png)
4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% (4-BTPC-95) is a chemical compound that has a wide range of applications in scientific research. It is a yellowish-brown solid with a melting point of 85-87°C, and a boiling point of 253-255°C. 4-BTPC-95 is soluble in ethanol and acetone, and is insoluble in water. It is a synthetic compound commonly used in organic synthesis, and is often used as a reagent in various laboratory experiments.
Applications De Recherche Scientifique
4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% is widely used in scientific research for various purposes. It is used as a reagent in organic synthesis, and has been used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and fragrances. It is also used in the synthesis of various polymers, such as polyurethanes and polyethylene. Additionally, 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% is used in the synthesis of various metal complexes, and has been used in the synthesis of various catalysts.
Mécanisme D'action
4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% acts as a nucleophilic reagent in organic synthesis. In particular, it acts as a nucleophile in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction of 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% with an electrophile results in the formation of a covalent bond between the two molecules. This covalent bond is formed when the electron-rich 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% molecule donates its electrons to the electrophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% have not been extensively studied. However, it is known that 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% is not toxic to humans and can be safely used in laboratory experiments. Additionally, 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% does not have any known mutagenic or carcinogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% has several advantages for use in laboratory experiments. It is an inexpensive reagent, and is readily available from chemical suppliers. Additionally, 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% is relatively stable, and is not easily degraded by light or air. On the other hand, 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% is not soluble in water, and therefore it cannot be used in aqueous solutions. Additionally, 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% is a relatively weak nucleophile, and therefore it is not suitable for use in reactions requiring strong nucleophiles.
Orientations Futures
There are several potential future directions for research involving 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%. One potential direction is to investigate the use of 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and fragrances. Additionally, further research could be conducted on the biochemical and physiological effects of 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%. Finally, research could be conducted on the potential uses of 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% in the synthesis of various metal complexes and catalysts.
Méthodes De Synthèse
4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% is synthesized by the reaction of 4-chloro-2-benzothiophene and 2-chlorophenol. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of 80-90°C, and the reaction time is usually between 1-2 hours. After the reaction is complete, the product is isolated by filtration and then recrystallized from ethanol or acetone.
Propriétés
IUPAC Name |
4-(1-benzothiophen-2-yl)-2-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClOS/c15-11-7-10(5-6-12(11)16)14-8-9-3-1-2-4-13(9)17-14/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTLQSJDPZFZDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Benzo(b)thiophen-2-yl]-2-chlorophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














